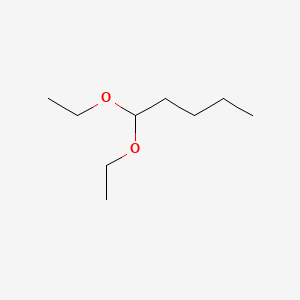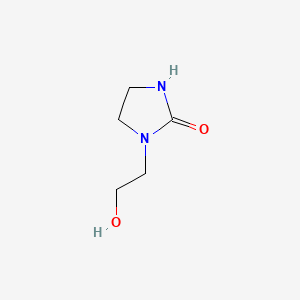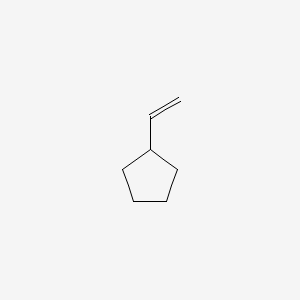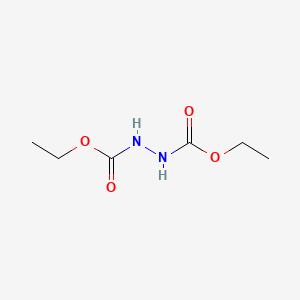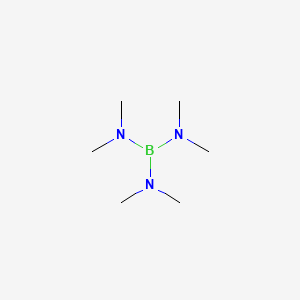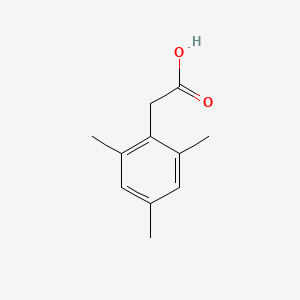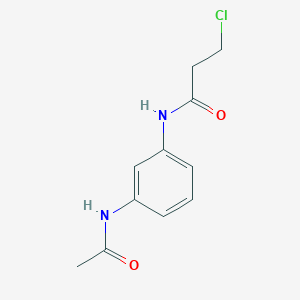
N-(3-Acetamidophenyl)-3-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetamidophenyl)-3-chloropropanamide (or N-ACPC) is an organic compound with a molecular formula of C10H11ClN2O2, and is used in various scientific research applications. N-ACPC is a white crystalline solid, and is soluble in water and ethanol. It is a derivative of propanamide, and is used in a variety of research applications, such as synthesis, biochemical, and physiological research.
Scientific Research Applications
Environmental Impact and Degradation
Research has identified unusual products of the aqueous chlorination of related compounds, highlighting the transformation processes these chemicals undergo in water treatment facilities. Such studies are crucial for understanding the environmental fate of these chemicals, including their potential phytotoxic activity, which has implications for wastewater treatment and environmental pollution (DellaGreca et al., 2009).
Neuroprotective Properties
N-acylaminophenothiazines, derived from related chemical structures, have shown promise as neuroprotective agents with potential applications in treating neurodegenerative diseases such as Alzheimer's. Their ability to protect neurons from damage, inhibit specific enzymes, and modulate cytosolic calcium concentration underscores their therapeutic potential (González-Muñoz et al., 2011).
Analytical and Diagnostic Applications
The electrochemical behavior of paracetamol, a compound structurally similar to N-(3-Acetamidophenyl)-3-chloropropanamide, has been studied for potential applications in pharmaceutical analysis. Such research facilitates the development of sensitive, rapid, and cost-effective methods for the quality control of pharmaceutical formulations, offering a direct impact on public health and safety (Fanjul-Bolado et al., 2009).
Antimicrobial Activity
The synthesis and characterization of thiazole derivatives incorporating the N-(3-acetamidophenyl) motif have revealed significant antimicrobial activities. These findings pave the way for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for novel therapeutics (Singh & Vedic, 2015).
Mechanism of Action
Target of Action
The primary target of N-(3-Acetamidophenyl)-3-chloropropanamide is believed to be the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . These receptors play a crucial role in pain perception and modulation.
Mode of Action
N-(3-Acetamidophenyl)-3-chloropropanamide interacts with its targets by being metabolized to N-acylphenolamine (AM404) . This metabolite then acts on the TRPV1 and cannabinoid 1 receptors, inducing analgesia . The compound also acts on the terminals of C-fibers in the spinal dorsal horn, which is critical to pain pathways and modulates nociceptive transmission .
Biochemical Pathways
The compound affects the cyclooxygenase (COX) pathway . Initially, it was believed that the compound induces analgesia by inhibiting COX enzymes. Recent studies suggest that the main analgesic mechanism is its metabolization to am404, which then acts on the trpv1 and cannabinoid 1 receptors .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are complex. It is metabolized in the liver where a toxic byproduct is produced that can be removed by conjugation with glutathione . The compound is also metabolized to p-aminophenol, which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield N-acylphenolamine (AM404) .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of analgesia via TRPV1 receptors on the spinal dorsal horn . This effect is stronger in an inflammatory pain rat model than in naïve rats .
Action Environment
It is known that the compound’s analgesic effects can be influenced by the physiological state of the individual, such as the presence of inflammation .
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCVFZHCOZFNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640917 |
Source


|
| Record name | N-(3-Acetamidophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetamidophenyl)-3-chloropropanamide | |
CAS RN |
900711-15-1 |
Source


|
| Record name | N-(3-Acetamidophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


